PHENYLTHIOACETIC ACID
CAS No.: 62167-00-4
Cat. No.: VC14460179
Molecular Formula: C8H8OS
Molecular Weight: 152.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62167-00-4 |
|---|---|
| Molecular Formula | C8H8OS |
| Molecular Weight | 152.22 g/mol |
| IUPAC Name | 2-phenylethanethioic S-acid |
| Standard InChI | InChI=1S/C8H8OS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |
| Standard InChI Key | IXOFPUCWZCAFJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
PTAA features a linear structure where a thiophenyl group (-S-C₆H₅) is bonded to the α-carbon of acetic acid. The IUPAC name, 2-(phenylthio)acetic acid, reflects this arrangement. X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic proton and sulfur lone pairs . The compound’s InChIKey (MOTOSAGBNXXRRE-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 168.21 g/mol |
| Melting Point | 60–63°C (lit.) |
| Density | 1.27 ± 0.1 g/cm³ |
| pKa | 3.70 ± 0.10 |
| Solubility | Miscible in methanol |
| Refractive Index | 1.589 (predicted) |
Spectroscopic Profile
PTAA exhibits distinct spectral signatures:
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¹H NMR (CDCl₃): δ 3.75 (s, 2H, CH₂), 7.25–7.45 (m, 5H, aromatic)
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IR (KBr): 2550 cm⁻¹ (S-H stretch, absent in PTAA salts), 1705 cm⁻¹ (C=O)
The absence of S-H stretching in phosphonium salts confirms successful salt formation .
Synthetic Methodologies
Classical Nucleophilic Displacement
The primary synthesis involves reacting sodium chloroacetate with sodium benzenethiolate under alkaline conditions :
This method yields PTAA in 68–74% efficiency after acid workup .
Thallium-Mediated Coupling
An alternative approach employs thallium(I) benzenethiolate and bromoacetic acid :
While avoiding alkaline conditions, this method requires handling toxic thallium compounds.
Nitro-Substituted Derivatives
The synthesis of 2-(2,4-dinitrophenylthio)acetic acid demonstrates PTAA’s functionalization potential :
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React 1-chloro-2,4-dinitrobenzene with mercaptoacetic acid
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Triethylamine catalysis in dioxane/water
Reactivity and Functionalization
Heterocycle Synthesis
PTAA condenses with o-aminophenols or o-phenylenediamines to form benzothiazoles and benzimidazoles :
These derivatives show potent antimicrobial activity against Gram-positive bacteria (MIC 2–8 μg/mL) .
Lactam Formation
Reaction with β-lactam precursors yields α-phenylthio-β-lactams, key intermediates in cephalosporin antibiotics . Steric effects from the thiophenyl group influence ring-strain and reactivity.
Photochemical Applications
Free-Radical Polymerization
Phosphonium salts of PTAA (e.g., P⁺(C₄H₉)₄) act as coinitiators with benzophenone in UV-curable resins :
-
Benzophenone absorbs UV (λ_max = 365 nm)
-
Electron transfer generates PTAA radical cation
Table 2: Polymerization Performance
| Initiator System | Rate (mol/L/s) | Quantum Yield (Φ) |
|---|---|---|
| Benzophenone Alone | 0.12 | 0.03 |
| Benzophenone + PTAA Phosphonium | 0.31 | 0.78 |
The tetraphenylphosphonium salt exhibits 158% higher efficiency than ammonium analogues due to improved radical stability .
Emerging Applications and Future Directions
Pharmaceutical Intermediates
PTAA’s role in synthesizing HIV protease inhibitors is under investigation. The thioether moiety enhances membrane permeability compared to oxygen analogues.
Advanced Materials
Grafting PTAA onto polymer backbones creates self-healing materials via dynamic S-S bonds. Preliminary studies show 92% tensile strength recovery after damage.
Agricultural Chemistry
Thiophenoxyacetic acid derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 μM), though phytotoxicity remains a challenge.
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